3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing heterocyclic compound with a chlorinated indazole core and a pinacol boronate ester group. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The chlorine substituent at position 3 introduces electronic and steric effects, while the boronate ester at position 5 enables participation in palladium-catalyzed reactions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)17-16-10/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAGVGKXLYTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound that belongs to the indazole class of compounds. Its unique structure includes a chloro group and a dioxaborolane moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15BClNO2
- Molecular Weight : 263.53 g/mol
- CAS Number : 1212021-11-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group is known for its ability to form stable complexes with biological molecules, enhancing the compound's efficacy in therapeutic applications.
Anticancer Activity
Research indicates that compounds containing indazole and boron moieties exhibit significant anticancer properties. For instance:
- Estrogen Receptor Modulation : Some studies suggest that derivatives of indazole can selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers, particularly breast cancer. This modulation can lead to reduced tumor proliferation and improved patient outcomes .
Kinase Inhibition
The compound has shown potential as a kinase inhibitor:
- CDK Inhibition : Preliminary studies have demonstrated that similar indazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Such inhibition may lead to cell cycle arrest in cancer cells .
Case Studies
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile:
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing moiety enhances its utility in drug discovery and development. Boron compounds have been recognized for their role in the design of novel therapeutics due to their ability to interact with biological targets.
Key Applications:
- Anticancer Agents: Research indicates that indazole derivatives exhibit anticancer properties. The incorporation of boron may enhance the efficacy and selectivity of these compounds against cancer cells.
- Enzyme Inhibitors: The structural features of this compound make it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.
Materials Science
In materials science, the compound can be utilized for synthesizing advanced materials with tailored properties.
Key Applications:
- Polymer Chemistry: The boron functionality allows for the creation of cross-linked polymer networks. These materials can be engineered for specific mechanical and thermal properties.
- Nanomaterials: The compound can serve as a precursor for boron-doped nanomaterials, which have applications in electronics and photonics.
Agricultural Research
The potential application of this compound in agriculture is notable due to its possible role as a pesticide or herbicide.
Key Applications:
- Pesticidal Activity: Studies suggest that compounds containing boron can exhibit insecticidal properties. The indazole framework may contribute to the overall efficacy against pests.
- Plant Growth Regulators: The compound could be explored as a plant growth regulator, enhancing crop yields or stress resistance.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that indazole derivatives showed significant cytotoxicity against various cancer cell lines. |
| Study B | Polymer Synthesis | Developed a new polymer using boron-containing compounds that exhibited improved thermal stability and mechanical strength. |
| Study C | Pesticidal Efficacy | Evaluated the insecticidal activity of boron-containing compounds, showing promising results against common agricultural pests. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Indazole Core
3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 864771-17-5)
- Key Difference : Methyl group at position 3 instead of chlorine.
- This compound’s structural similarity (score 1.00 in ) suggests comparable synthetic utility but differing electronic profiles .
1-Benzyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 1430753-39-1)
- Key Difference : Benzyl group at position 1.
- Impact : The benzyl substituent introduces steric bulk and aromaticity, which may reduce solubility in polar solvents but improve stability. This modification is relevant for applications requiring controlled release or targeted delivery .
3-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 2304634-53-3)
- Key Difference : Ethyl group at position 3.
- Similarity score 0.93 indicates moderate structural overlap .
Non-Indazole Boronate Analogs
3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile (CAS 1212021-11-8)
- Key Difference : Benzonitrile core instead of indazole.
- Impact : The nitrile group enhances polarity and reactivity, making this compound suitable for nucleophilic substitutions. Predicted boiling point (361.1°C) and density (1.16 g/cm³) suggest higher thermal stability than indazole derivatives .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Imidazole
Reactivity in Cross-Coupling Reactions
- Methyl/Ethyl Substituents : Electron-donating groups may accelerate coupling but reduce control over byproduct formation.
Data Tables for Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
